

Intermedeol: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Intermedeol	
Cat. No.:	B1254906	Get Quote

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the sesquiterpenoid **Intermedeol**. This guide details its chemical properties, biological activities, and the experimental methodologies crucial for its study.

Core Data Summary

Intermedeol, a naturally occurring eudesmane sesquiterpenoid, has garnered interest for its potential therapeutic applications. The fundamental physicochemical properties of **Intermedeol** are summarized below.

Property	Value	Source
CAS Number	6168-59-8 ((+)-Intermedeol and (±)-Intermedeol)	[1][2]
Molecular Formula	C15H26O	[1][3]
Molecular Weight	222.37 g/mol	[1][4]

Biological Activity and Potential Therapeutic Applications

Intermedeol has demonstrated notable biological activities, primarily as a potent insect repellent.[5] Further research into related eudesmane sesquiterpenoids suggests potential anti-inflammatory and antimicrobial properties.

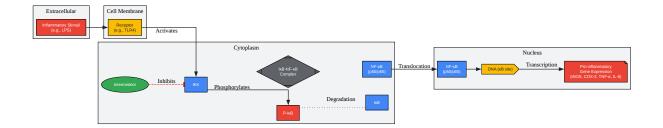


Insect Repellent Activity

Intermedeol, isolated from the American beautyberry plant (Callicarpa americana), has shown significant repellent effects against various arthropods, including ticks and fire ants.[6][7]

Postulated Anti-inflammatory Mechanism

While direct studies on **Intermedeol**'s anti-inflammatory signaling are limited, research on other eudesmane-type sesquiterpenoids provides a likely mechanism. These compounds have been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3][4] This pathway is a key regulator of the inflammatory response. The proposed mechanism involves the inhibition of IκB phosphorylation, which prevents the translocation of the p50/p65 dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as iNOS and COX-2.[1][4] Some eudesmane sesquiterpenoids have also been found to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is also involved in inflammation.[8]



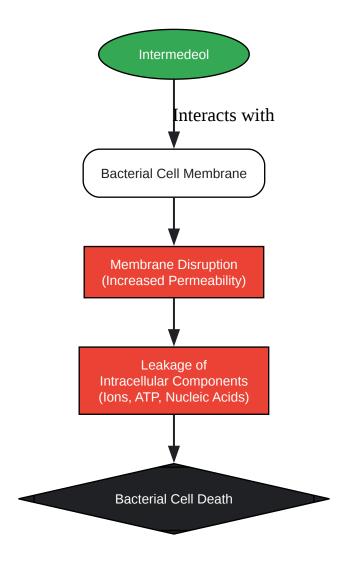
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Postulated Anti-inflammatory Signaling Pathway of Intermedeol.

Postulated Antimicrobial Mechanism

The antimicrobial activity of sesquiterpenoids like **Intermedeol** is generally attributed to their ability to disrupt the integrity of microbial cell membranes.[2][9] This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, altering its fluidity and function.



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Postulated Antimicrobial Mechanism of Action for Intermedeol.

Experimental Protocols

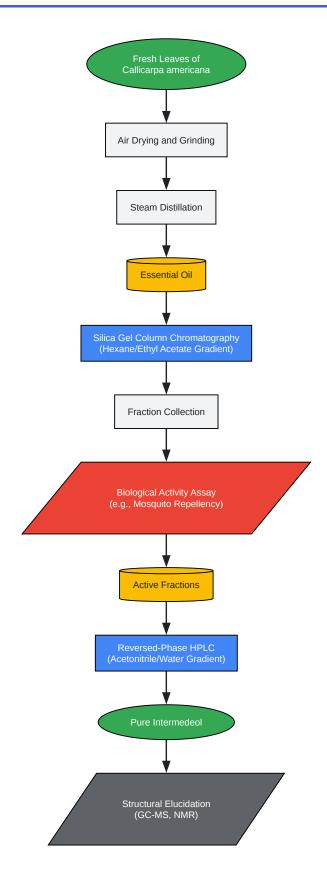


Isolation of Intermedeol from Callicarpa americana

Intermedeol can be isolated from the leaves of Callicarpa americana through a bioassay-guided fractionation process.[4]

- 1. Extraction:
- Freshly collected leaves of Callicarpa americana are air-dried and ground into a fine powder.
- The powdered leaves are subjected to steam distillation to obtain the essential oil.
- 2. Bioassay-Guided Fractionation:
- The essential oil is subjected to column chromatography on silica gel.
- A gradient elution is performed using a solvent system of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate.
- Fractions are collected and tested for their biological activity (e.g., mosquito repellency).
- 3. Purification:
- Active fractions are pooled and further purified using high-performance liquid chromatography (HPLC), often on a reversed-phase column (e.g., C18).
- A suitable solvent system for HPLC would be a gradient of acetonitrile in water.
- The purity of the isolated **Intermedeol** is confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.





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Workflow for the Isolation of Intermedeol.



Total Synthesis of Intermedeol

The total synthesis of **Intermedeol** has been reported, providing a means to obtain this compound in the laboratory for further study. While a detailed step-by-step protocol is extensive, the general synthetic strategy involves the construction of the decalin core followed by the introduction of the necessary functional groups. A key step often involves a Robinson annulation or a similar cyclization reaction to form the bicyclic system.

A representative retrosynthetic analysis is presented below.



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Retrosynthetic Analysis of Intermedeol.

Biological Assays

This method is used to evaluate the repellent activity of **Intermedeol** against ticks.

- A solution of Intermedeol in a suitable solvent (e.g., ethanol) is prepared at various concentrations.
- A piece of cloth (e.g., cotton) of a defined area is treated with a specific volume of the Intermedeol solution. A control cloth is treated with the solvent alone.
- The treated cloth is allowed to dry completely.
- The cloth is then used in a bioassay where ticks are released, and their movement towards or away from the treated area is observed and quantified over a set period.

To investigate the effect of **Intermedeol** on the NF-κB signaling pathway, a cellular assay can be performed.[2][10]

• Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.



- Seed the cells in a multi-well plate and allow them to adhere.
- Pre-treat the cells with varying concentrations of **Intermedeol** for a specified time.
- Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to activate the NF-κB pathway.
- After stimulation, fix and permeabilize the cells.
- Incubate the cells with a primary antibody specific for the p65 subunit of NF-κB.
- Follow with a fluorescently labeled secondary antibody.
- The nucleus is counterstained with a DNA-binding dye (e.g., DAPI).
- The translocation of the p65 subunit from the cytoplasm to the nucleus is visualized and quantified using fluorescence microscopy and image analysis software. A decrease in nuclear p65 in **Intermedeol**-treated cells compared to the LPS-only control would indicate inhibition of the NF-kB pathway.

This technical guide provides a foundational understanding of **Intermedeol** for research and development purposes. Further investigation into its specific molecular targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

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